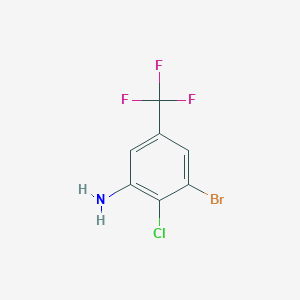

3-Bromo-2-chloro-5-(trifluoromethyl)aniline

Description

3-Bromo-2-chloro-5-(trifluoromethyl)aniline is a halogenated aniline derivative with the molecular formula C₇H₄BrClF₃N. This compound features a trifluoromethyl (-CF₃) group at the para position relative to the amino (-NH₂) group, with bromine (Br) and chlorine (Cl) substituents at the meta and ortho positions, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such derivatives valuable in medicinal chemistry and agrochemical research . The presence of multiple halogens (Br, Cl) introduces steric and electronic effects that influence reactivity, solubility, and binding interactions in biological systems .

Properties

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAIMISRGVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other functionalized aromatic derivatives.

Scientific Research Applications

Synthetic Applications

Building Block for Complex Molecules:

3-Bromo-2-chloro-5-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. It is used to create various pharmaceuticals and agrochemicals through reactions such as:

- Cross-Coupling Reactions: The trifluoromethyl group enhances the reactivity of the compound, making it suitable for reactions that involve organoboron reagents.

- Formation of Nitro Derivatives: The compound can undergo oxidation to yield nitro derivatives, which are valuable intermediates in further chemical syntheses.

Pharmaceutical Intermediates:

Research indicates that this compound can be utilized as an intermediate in the synthesis of novel anticancer agents. Its unique structure allows for modifications that enhance biological activity against cancer cells .

Biological Applications

Medicinal Chemistry:

The compound's potential in drug development is notable. It has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, studies suggest that derivatives of this compound may interact with serine proteases, which play a role in tumor invasion and metastasis .

Biological Activity Studies:

Research on similar compounds has shown promising results in modulating biological pathways. The presence of halogens can influence the compound's interaction with biological targets, potentially leading to therapeutic benefits.

Material Science Applications

Flame Retardants:

Due to its halogen content, this compound is explored for use in developing flame-retardant materials. The trifluoromethyl group contributes to the thermal stability and fire resistance of polymers.

Antifouling Agents:

The compound has potential applications in creating antifouling coatings for marine environments, where its chemical properties can help prevent biofilm formation on surfaces.

Case Study 1: Anticancer Drug Development

A study highlighted a synthetic route involving this compound as an intermediate for developing a new class of anticancer drugs. The synthesis involved several steps including acetylation and nitration, leading to compounds with enhanced efficacy against specific cancer cell lines .

Case Study 2: Agrochemical Synthesis

In agricultural chemistry, this compound has been utilized to synthesize new agrochemicals with improved efficacy against pests. The trifluoromethyl group enhances the biological activity of the resulting products, making them more effective than their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Bromine and chlorine substitutions exhibit similar inhibitory potency against BChE, but bromine’s larger atomic radius may improve hydrophobic interactions in enzyme active sites .

- Fluorinated derivatives (e.g., 2-fluoro-5-CF₃-aniline) were less studied in this context but show promise in other therapeutic areas due to enhanced bioavailability .

Physicochemical Properties

Trends :

- The trifluoromethyl group reduces water solubility but improves membrane permeability.

- Bromine and chlorine increase molecular weight and density, affecting crystallization behavior .

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to an aniline backbone. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C₇H₄BrClF₃N, with a molecular weight of approximately 274.466 g/mol. The trifluoromethyl group enhances the compound’s lipophilicity, improving its interaction with biological membranes and proteins, which is crucial for its biological activity.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. The presence of halogen atoms (bromine and chlorine) in its structure contributes to its effectiveness in disrupting microbial cell membranes and inhibiting viral replication. Studies have shown that compounds with trifluoromethyl substitutions often demonstrate enhanced biological activity due to increased metabolic stability and binding affinity to target proteins.

The mechanism of action for this compound involves interactions with various enzymes and receptors . The bromine and trifluoromethyl groups influence the compound's binding affinity, which can modulate enzyme activity and signaling pathways within cells. This modulation can lead to altered cellular processes that are beneficial in therapeutic contexts, particularly in treating inflammatory diseases and cancers .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitubercular Activity : A study investigated a series of compounds related to salicylanilides, revealing that modifications similar to those found in this compound could enhance potency against Mycobacterium tuberculosis. The structural features contributed significantly to the observed biological effects .

- P2X3 Receptor Antagonism : Another study focused on halide-substituted anilines, demonstrating that compounds with trifluoromethyl groups exhibited improved metabolic stability and enhanced antagonistic activities against P2X3 receptors, which are implicated in pain signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)aniline | C₇H₄BrF₃N | Lacks chlorine; used in agrochemical synthesis |

| 3-Chloro-5-(trifluoromethyl)aniline | C₇H₄ClF₃N | Lacks bromine; potential pharmaceutical uses |

| 2-Bromo-3-chloroaniline | C₆H₄BrClN | Simpler structure; used in dye production |

Research Findings

Recent findings highlight the importance of trifluoromethyl substitution in enhancing biological activity. The incorporation of this group has been shown to significantly increase the potency of various compounds against specific biological targets. For instance, studies have indicated that the presence of trifluoromethyl groups can improve drug efficacy by enhancing binding interactions with target proteins or enzymes involved in disease processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.